molecular formula C8H17ClN4 B12350360 1-ethyl-N~3~-isopropyl-1H-pyrazole-3,4-diamine CAS No. 1431964-82-7

1-ethyl-N~3~-isopropyl-1H-pyrazole-3,4-diamine

Cat. No.: B12350360
CAS No.: 1431964-82-7
M. Wt: 204.70 g/mol
InChI Key: FHSSYRLBKSMUJX-UHFFFAOYSA-N
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Description

1-ethyl-N~3~-isopropyl-1H-pyrazole-3,4-diamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N~3~-isopropyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with isopropyl ketone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N~3~-isopropyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-ethyl-N~3~-isopropyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N~3~-isopropyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
  • 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxamide

Uniqueness

1-ethyl-N~3~-isopropyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

1431964-82-7

Molecular Formula

C8H17ClN4

Molecular Weight

204.70 g/mol

IUPAC Name

1-ethyl-3-N-propan-2-ylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C8H16N4.ClH/c1-4-12-5-7(9)8(11-12)10-6(2)3;/h5-6H,4,9H2,1-3H3,(H,10,11);1H

InChI Key

FHSSYRLBKSMUJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NC(C)C)N.Cl

Origin of Product

United States

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